Perfluoroindan: A Comprehensive Technical Guide for Scientific Professionals
Perfluoroindan: A Comprehensive Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of perfluoroindan, a fully fluorinated derivative of indan. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical structure, physicochemical properties, synthesis, and burgeoning applications of this unique fluorinated molecule. We will delve into the causality behind its utility and provide actionable protocols, ensuring a blend of theoretical knowledge and practical application.
Introduction to Perfluoroindan: Structure and Core Attributes
Perfluoroindan, systematically named 1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroindan, is a saturated bicyclic perfluorocarbon. Its structure consists of a benzene ring fused to a cyclopentane ring where all hydrogen atoms have been replaced by fluorine atoms. This exhaustive fluorination imparts remarkable chemical and thermal stability, low surface tension, and high density, characteristics that are hallmarks of perfluorinated compounds.
The fundamental chemical identifiers for perfluoroindan are:
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IUPAC Name: 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroindan
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Molecular Formula: C₉F₁₄
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CAS Number: 51299-23-5
The replacement of C-H bonds with C-F bonds, which are significantly stronger and more polar, results in a molecule with a highly electronegative fluorine sheath. This sheath minimizes intermolecular interactions, leading to many of its unique properties.
Physicochemical Properties: A Tabulated Overview
The distinct properties of perfluoroindan stem directly from its fluorinated structure. While extensive experimental data for perfluoroindan is not as readily available as for more common perfluorocarbons, the following table summarizes known and predicted physicochemical properties, drawing parallels with similar perfluorinated structures. It is important to note that many per- and polyfluoroalkyl substances (PFAS) have limited empirically derived data, and some values are based on estimations.[1]
| Property | Value | Source/Comment |
| Molecular Weight | 398.07 g/mol | Calculated |
| Boiling Point | ~130-140 °C | Estimated based on similar perfluorinated compounds. Boiling points of PFAS tend to increase with the length of the fluorinated chain.[1] |
| Melting Point | Not available | Data for many PFAS solids are available, but perfluoroindan's melting point is not well-documented in readily accessible literature. |
| Density | ~1.8 - 1.9 g/cm³ | Estimated. Perfluorinated compounds are significantly denser than their hydrocarbon counterparts. |
| Solubility | Insoluble in water; Soluble in some fluorinated solvents. | The hydrophobic and lipophobic nature of perfluorocarbons makes them immiscible with most common solvents. |
| Vapor Pressure | Low | Consistent with a relatively high boiling point for a molecule of its size. |
| Refractive Index | Low | A characteristic feature of fluorinated compounds. |
| Chemical Stability | High | The strength of the C-F bond imparts exceptional resistance to chemical and thermal degradation. |
Synthesis of Perfluoroindan: A Mechanistic Approach
The synthesis of perfluoroindan is a challenging endeavor due to the high energy required to form C-F bonds and the often-harsh conditions needed for perfluorination. A documented method for the preparation of perfluoroindan involves the pyrolysis of the dimer of hexafluorocyclopentadiene.
Synthetic Pathway: Pyrolysis of Hexafluorocyclopentadiene Dimer
Caption: Synthetic pathway for Perfluoroindan via pyrolysis.
The synthesis proceeds in two main stages:
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Dimerization of Hexafluorocyclopentadiene: This step involves a [2+4] cycloaddition (Diels-Alder reaction) of two molecules of hexafluorocyclopentadiene to form its dimer.
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Pyrolysis of the Dimer: The dimer is then subjected to high temperatures (400-700 °C) in the vapor phase, typically in a stream of an inert gas like nitrogen or argon. The reaction is carried out in a heated tube, often made of nickel and packed with sodium fluoride. The short residence time in the reaction zone (0.01 to 0.1 seconds) is critical to favor the formation of perfluoroindan.[2]
Experimental Protocol: Laboratory-Scale Synthesis
Disclaimer: This protocol is a generalized representation based on patent literature and should be performed only by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reactants and high temperatures involved.
Materials:
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Dimer of hexafluorocyclopentadiene
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High-purity nitrogen gas
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Nickel tube reactor (e.g., 1-inch diameter, 2 feet long)
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Tube furnace capable of reaching 700 °C
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Sodium fluoride (anhydrous, granular)
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Vaporizer/preheater
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Cold trap (e.g., dry ice/acetone bath)
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Gas flow controllers
Procedure:
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Reactor Preparation: Pack the nickel tube reactor with anhydrous sodium fluoride granules.
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System Assembly: Assemble the apparatus, connecting the nitrogen gas inlet to a vaporizer containing the hexafluorocyclopentadiene dimer. The vaporizer outlet is connected to the inlet of the nickel tube reactor housed within the tube furnace. The reactor outlet is connected to a series of cold traps.
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Inerting the System: Purge the entire system with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture.
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Heating: Heat the tube furnace to the desired reaction temperature (e.g., 550 °C).
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Vaporization and Pyrolysis: Gently heat the vaporizer to sublime the dimer into the nitrogen stream. Control the nitrogen flow rate to achieve the desired residence time within the heated reactor.
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Product Collection: The reaction products exiting the reactor are condensed and collected in the cold traps.
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Purification: The collected crude product, a mixture of perfluoroindan and other perfluorinated compounds, can be purified by fractional distillation under reduced pressure.
Causality of Experimental Choices:
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Nickel Tube: Nickel is used for its high-temperature resistance and relative inertness towards fluorine-containing compounds at elevated temperatures.
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Sodium Fluoride Packing: Sodium fluoride can act as a fluoride source and may help to facilitate the rearrangement and complete fluorination of the intermediates.
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Inert Gas Stream: The inert gas serves as a carrier for the reactant vapor and prevents oxidation at high temperatures.
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Short Residence Time: A short residence time is crucial to prevent the decomposition of the desired product and minimize the formation of unwanted byproducts.
Applications in Research and Drug Development
The unique properties of perfluoroindan make it a molecule of interest in several advanced scientific fields. While specific, widespread applications are still emerging, its utility can be inferred from the broader applications of perfluorocarbons.
Medical Imaging: A Potential 19F MRI Contrast Agent
Perfluorocarbons are biocompatible and chemically and biologically inert, making them excellent candidates for in vivo applications.[1] Their high fluorine content and the absence of a fluorine background signal in biological tissues make them highly suitable for 19F Magnetic Resonance Imaging (MRI).[3]
Caption: Workflow for Perfluoroindan as a 19F MRI contrast agent.
Perfluoroindan, formulated as a nanoemulsion, could serve as a highly specific contrast agent for:
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Cell Tracking: Labeling therapeutic cells (e.g., stem cells, immune cells) to monitor their migration and engraftment in vivo.
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Angiography: Visualizing blood vessels with high resolution.
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Targeted Imaging: By functionalizing the surface of the nanoemulsion droplets with targeting ligands, specific tissues or disease markers can be imaged.
Drug Delivery and Formulation
The hydrophobic and lipophobic nature of perfluoroindan, combined with its ability to dissolve large amounts of gases like oxygen, presents opportunities in drug delivery. Fluorinated compounds are being explored as carriers for therapeutic agents, potentially enhancing their stability and modifying their pharmacokinetic profiles. Judicious placement of fluorine in a candidate compound can markedly affect potency, increase metabolic stability, and enhance membrane permeability.
Advanced Materials and Electronics
The high thermal stability and dielectric properties of perfluorocarbons make them suitable for applications in high-performance electronics as coolants and insulating fluids. Perfluoroindan could find use in specialized applications where its specific boiling point and density are advantageous.
Safety, Handling, and Disposal
Perfluorinated compounds, as a class, require careful handling due to their persistence in the environment. While perfluoroindan itself is expected to be chemically inert and have low acute toxicity, appropriate safety precautions are necessary.
Handling:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
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Avoid inhalation of vapors and direct contact with skin and eyes.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
The disposal of PFAS-containing materials is subject to evolving regulations.[2] Current acceptable methods for non-consumer PFAS waste include:
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Incineration: High-temperature incineration is a potential method for the permanent elimination of PFAS.
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Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill with appropriate environmental controls.
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Deep Well Injection: Injecting PFAS-containing waste deep underground into geologically stable formations.
It is crucial to consult and comply with all local, state, and federal regulations regarding the disposal of perfluorinated compounds.
Conclusion
Perfluoroindan stands as a molecule with significant potential, primarily driven by the unique physicochemical properties imparted by its exhaustive fluorination. While its commercial applications are not yet widespread, its utility as a potential 19F MRI contrast agent, a component in advanced drug delivery systems, and a specialty fluid in materials science is evident. Further research into its synthesis, properties, and applications will undoubtedly unlock new opportunities for this fascinating compound.
References
- MONTECATINI EDISON SPA. PROCESS FOR THE PREPARATION OF PERFLUOROINDANE AND-.
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Interstate Technology & Regulatory Council (ITRC). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available from: [Link]
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National Center for Biotechnology Information. Perfluorocarbons: A perspective of theranostic applications and challenges. PMC. Available from: [Link]
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Clark Hill PLC. EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. 2021. Available from: [Link]
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PubMed. Fluorinated MRI contrast agents and their versatile applications in the biomedical field. Available from: [Link]
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ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]
